methyl 11-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Overview
Description
Methyl 11-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C30H30N2O5 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.21547206 g/mol and the complexity rating of the compound is 853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the synthesis and structural analysis of compounds related to the specified chemical. For instance, studies have demonstrated the synthesis of heterocyclic prostaglandins and depsidones, highlighting the utility of certain benzodiazepine derivatives in the construction of complex molecular architectures. These synthetic pathways offer insights into the manipulation of benzodiazepine cores for developing novel compounds with potential applications in medicinal chemistry and material science.
- Saijo, S., Wada, M., Himizu, J., & Ishida, A. (1980) conducted a study on the synthesis of 11-deoxy-8, 10-diazaprostaglandin E1 starting from a related compound, showcasing the versatility of benzodiazepine derivatives in synthetic organic chemistry (Saijo et al., 1980).
- Sala, T., & Sargent, M. V. (1979) described the total synthesis of psoromic acid, a lichen depsidone, by functionalization of a related compound, demonstrating the application of benzodiazepine derivatives in the synthesis of natural products (Sala & Sargent, 1979).
Material Science and Corrosion Inhibition
In material science, benzodiazepine derivatives have been explored as corrosion inhibitors, offering protection for metals in aggressive environments. This application is critical for extending the life of metal components in industrial systems.
- Laabaissi, T., Rbaa, M., Benhiba, F., et al. (2021) reported on the anti-corrosion properties of benzodiazepine derivatives for mild steel in acidic media, showcasing the potential of these compounds in protecting metal surfaces from corrosion (Laabaissi et al., 2021).
Properties
IUPAC Name |
methyl 6-(3-methoxy-4-phenylmethoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O5/c1-18-15-23-27(29(33)26(18)30(34)36-3)28(32-22-12-8-7-11-21(22)31-23)20-13-14-24(25(16-20)35-2)37-17-19-9-5-4-6-10-19/h4-14,16,18,26,28,31-32H,15,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPLJGBQUAPUSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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